1-(4-Ethylphenyl)adamantane
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Overview
Description
1-(4-Ethylphenyl)adamantane is an organic compound with the empirical formula C18H24. It belongs to the adamantane family, which is characterized by a highly symmetrical polycyclic cage structure.
Preparation Methods
The synthesis of 1-(4-Ethylphenyl)adamantane typically involves the alkylation of adamantane derivatives. One common method is the Friedel-Crafts alkylation, where adamantane is reacted with 4-ethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane .
Chemical Reactions Analysis
1-(4-Ethylphenyl)adamantane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 4-ethylbenzoic acid as a major product.
Scientific Research Applications
1-(4-Ethylphenyl)adamantane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying the reactivity of adamantane derivatives.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)adamantane involves its interaction with specific molecular targets. The rigid cage structure of adamantane allows it to fit into enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. For example, adamantane derivatives are known to inhibit the M2 proton channel of the influenza A virus, preventing viral replication .
Comparison with Similar Compounds
1-(4-Ethylphenyl)adamantane can be compared with other adamantane derivatives such as:
1-Adamantylamine: Known for its antiviral properties, particularly against influenza A.
1-(4-Methoxyphenyl)adamantane: Used in medicinal chemistry for its potential therapeutic effects.
Adamantane-1-carboxamidoxime: Studied for its applications in materials science and drug development.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other adamantane derivatives.
Properties
CAS No. |
51812-97-6 |
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Molecular Formula |
C18H24 |
Molecular Weight |
240.4 g/mol |
IUPAC Name |
1-(4-ethylphenyl)adamantane |
InChI |
InChI=1S/C18H24/c1-2-13-3-5-17(6-4-13)18-10-14-7-15(11-18)9-16(8-14)12-18/h3-6,14-16H,2,7-12H2,1H3 |
InChI Key |
NBKDLEUUBMSFNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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